molecular formula C11H9BrO B8698541 5-Bromo-2-hydroxymethylnaphthalene

5-Bromo-2-hydroxymethylnaphthalene

Cat. No. B8698541
M. Wt: 237.09 g/mol
InChI Key: WQWYMTQBTFOERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxymethylnaphthalene is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-hydroxymethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxymethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-hydroxymethylnaphthalene

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2

InChI Key

WQWYMTQBTFOERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromonaphthalene-2-carboxylic acid (10.04 g, 40 mmol) in dry THF (400 mL) cooled to 0° C. was added BH3 ·THF (54 mL, 54 mmol; 1.0M solution in THF) dropwise over 45 minutes. The resulting solution was stirred overnight while warming to room temperature. The excess BH3 was quenched by the addition of H2O (200 mL) at 0° C. and the volatiles were removed in vacuo. The aqueous residue was extracted with Et2O (2×250 mL) and the combined organic layers were dried (MgSO4) and concentrated in vacuo to give the title compound as a colorless liquid which solidified to a white solid upon standing (9.48 g, 100%). This material was of adequate purity to be used as such in the next step.
Quantity
10.04 g
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reactant
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400 mL
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·THF
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54 mL
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reactant
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Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-naphthoate (6.0 g) in benzene (100 ml) was cooled at 7° and a 70% solution of Vitride (sodium dihydro bis-2-methoxyethoxy aluminate) (10 ml) in benzene (20 ml)) was added dropwise with stirring. The solution was stirred for 4 hours at this temperature and decomposed with water and dilute hydrochloric acid. The benzene solution was separated and washed successively with dilute acid, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over sodium sulphate and evaporated to give a solid (4.8 g), m.p. 76°-77°.
Quantity
6 g
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reactant
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Quantity
100 mL
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solvent
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solution
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0 (± 1) mol
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10 mL
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20 mL
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Synthesis routes and methods III

Procedure details

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COCCO[AlH2-]OCCOC
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reactant
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